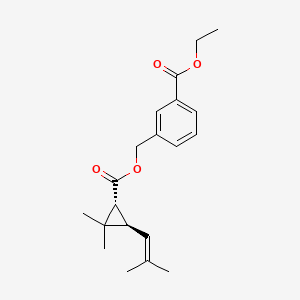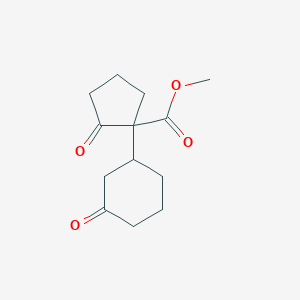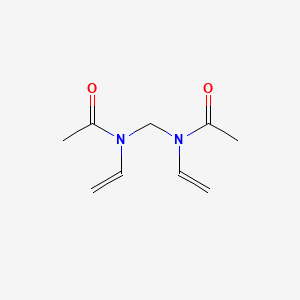
N,N'-Methylenebis(N-ethenylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Methylenebis(N-ethenylacetamide): is an organic compound known for its role as a crosslinking agent in polymer chemistry. This compound is characterized by its ability to form stable, intricate polymer networks, making it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Methylenebis(N-ethenylacetamide) typically involves the reaction of acrylamide with formaldehyde in the presence of a catalyst such as sulfuric acid and a polymerization inhibitor like copper (I) chloride. The reaction proceeds via N-hydroxymethylacrylamide, which decomposes in acidic conditions to form N,N’-Methylenebis(N-ethenylacetamide) .
Industrial Production Methods: In industrial settings, the production of N,N’-Methylenebis(N-ethenylacetamide) often involves the use of paraformaldehyde and acrylamide in a solvent like 1,2-dichloroethane. The reaction mixture is heated to obtain a clear solution, from which the compound crystallizes. This method ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N,N’-Methylenebis(N-ethenylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reactions typically occur under basic conditions with nucleophiles like alcohols, amines, or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions produce mono- and disubstituted compounds .
Scientific Research Applications
Chemistry: N,N’-Methylenebis(N-ethenylacetamide) is widely used in the synthesis of polyacrylamide gels, which are essential for gel electrophoresis. This technique is pivotal in biochemical research for the separation and analysis of proteins and nucleic acids .
Biology: In biological research, the compound is used to create hydrogels that serve as scaffolds for cell culture and tissue engineering. These hydrogels provide a three-dimensional environment that mimics natural tissues .
Medicine: The compound’s ability to form stable polymer networks makes it valuable in drug delivery systems. Hydrogels containing N,N’-Methylenebis(N-ethenylacetamide) can encapsulate drugs and release them in a controlled manner .
Industry: In industrial applications, the compound is used in the production of water-soluble polymers that serve as soil conditioners in agriculture. These polymers improve soil structure and hydration properties .
Mechanism of Action
N,N’-Methylenebis(N-ethenylacetamide) exerts its effects by forming crosslinks between polymer chains, creating a three-dimensional network. This crosslinking enhances the mechanical strength and stability of the resulting polymer. The compound’s molecular targets include the vinyl groups in acrylamide, which react to form the crosslinked structure .
Comparison with Similar Compounds
N,N’-Methylenebisacrylamide: This compound is structurally similar and also serves as a crosslinking agent in polyacrylamide gels.
N,N-Dimethylacrylamide: Another related compound used in polymer chemistry for similar applications.
Uniqueness: N,N’-Methylenebis(N-ethenylacetamide) is unique due to its specific molecular structure, which allows for efficient crosslinking and the formation of stable polymer networks. This property makes it particularly valuable in applications requiring high mechanical strength and stability .
Properties
CAS No. |
138369-37-6 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
N-[[acetyl(ethenyl)amino]methyl]-N-ethenylacetamide |
InChI |
InChI=1S/C9H14N2O2/c1-5-10(8(3)12)7-11(6-2)9(4)13/h5-6H,1-2,7H2,3-4H3 |
InChI Key |
YJCQTPFTGWFXGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CN(C=C)C(=O)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


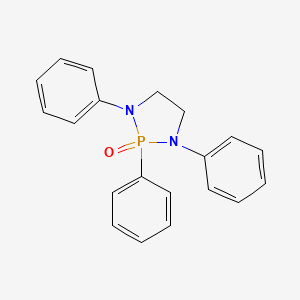
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)

![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)
![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)
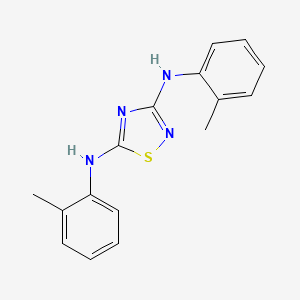
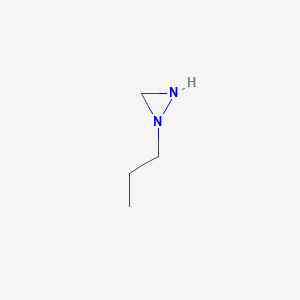
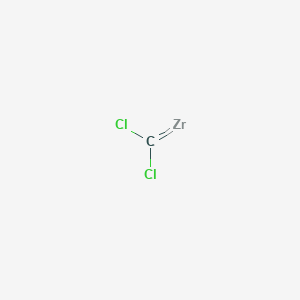


![Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-](/img/structure/B14288751.png)
![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
